DY131
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Overview
Description
DY131 is a pharmacological agonist of the orphan receptor estrogen-related receptor gamma (ERRγ). This compound plays a crucial role in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses . It has been studied for its potential therapeutic effects in various medical conditions, including acute liver injury and metabolic disorders .
Preparation Methods
DY131 can be synthesized through a series of chemical reactions. One common method involves the use of specific reagents and conditions to achieve the desired product. For instance, this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol 300 (PEG300) and Tween 80 before adding deionized water . This preparation method ensures the compound’s stability and solubility for further use in research and industrial applications.
Chemical Reactions Analysis
DY131 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, resulting in the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DY131 has a wide range of scientific research applications, including:
Mechanism of Action
DY131 exerts its effects by binding to and activating estrogen-related receptor gamma (ERRγ). This activation leads to the regulation of various genes involved in energy generation, oxidative metabolism, and cell apoptosis . The compound also influences inflammatory responses by modulating the expression of specific cytokines and other signaling molecules . The molecular targets and pathways involved in this compound’s mechanism of action include the ERRγ/TFAM axis, which plays a crucial role in protecting against metabolic disorders and mitochondrial dysfunction .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13- |
InChI Key |
WLKOCYWYAWBGKY-UYRXBGFRSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictograms |
Irritant |
Synonyms |
DY-131 N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.